2,3-Dihydrobenzofuran-5-carboxaldehyde

Catalog No.
S777025
CAS No.
55745-70-5
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydrobenzofuran-5-carboxaldehyde

CAS Number

55745-70-5

Product Name

2,3-Dihydrobenzofuran-5-carboxaldehyde

IUPAC Name

2,3-dihydro-1-benzofuran-5-carbaldehyde

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5-6H,3-4H2

InChI Key

WEBVDBDZSOJGPB-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C(C=C2)C=O

Synonyms

2,3-Dihydrobenzofuran-5-carbaldehyde; 5-Formyl-2,3-dihydrobenzo[b]furan; 5-Formyl-2,3-dihydrobenzofuran; 5-Formylcoumaran;

Canonical SMILES

C1COC2=C1C=C(C=C2)C=O

Organic Synthesis:

,3-Dihydrobenzofuran-5-carboxaldehyde serves as a versatile building block in organic synthesis due to the presence of both an aldehyde and a benzofuran ring. Researchers have employed it in the synthesis of various complex molecules, including:

  • Heterocycles

    It acts as a precursor for the synthesis of diverse heterocycles, such as fused pyrazoles, [] quinolines, [] and indenes. [] These heterocycles often exhibit interesting biological activities, making them valuable targets for drug discovery.

  • Natural Products

    The unique structure of 2,3-dihydrobenzofuran-5-carboxaldehyde allows its incorporation into the synthesis of natural products with potential medicinal properties. For instance, it has been utilized in the synthesis of the antitumor agent (−)-isocupressic acid [] and the anti-inflammatory agent kurarinone. []

Medicinal Chemistry:

The presence of the aldehyde functionality makes 2,3-dihydrobenzofuran-5-carboxaldehyde a potential candidate for further modification and exploration in medicinal chemistry. Researchers have investigated its potential for:

  • Antimicrobial Activity

    Studies suggest that 2,3-dihydrobenzofuran-5-carboxaldehyde derivatives exhibit promising antimicrobial activity against various bacterial and fungal strains. [] Further research is needed to determine their efficacy and potential as novel antibiotics.

  • Antioxidant Activity

    The compound has also been shown to possess antioxidant properties, potentially offering benefits in conditions associated with oxidative stress. [] However, more research is required to understand its mechanism of action and potential therapeutic applications.

2,3-Dihydrobenzofuran-5-carboxaldehyde is a chemical compound with the molecular formula C9H8O2C_9H_8O_2 and a molecular weight of 148.16 g/mol. It features a benzofuran ring structure, which is characterized by a fused aromatic and aliphatic system. This compound is notable for its aldehyde functional group, which plays a crucial role in its reactivity and potential applications in organic synthesis and medicinal chemistry .

, including:

  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or other derivatives. For example, reduction with sodium borohydride in methanol yields (2,3-dihydrobenzofuran-5-yl)methanol with high efficiency .
  • Condensation Reactions: It can undergo condensation reactions with various nucleophiles, leading to the formation of more complex molecules.
  • Oxime Formation: Reaction with hydroxylamine can yield oxime derivatives, which exhibit distinct biological properties.

Research indicates that 2,3-dihydrobenzofuran-5-carboxaldehyde and its derivatives possess various biological activities. Studies have shown potential antifungal and antibacterial properties against specific pathogens through molecular docking studies . Additionally, compounds related to this structure are being explored for their roles in pharmacology due to their unique reactivity patterns and interactions with biological systems.

Several methods have been developed for synthesizing 2,3-dihydrobenzofuran-5-carboxaldehyde:

  • Conventional Organic Synthesis: Traditional synthetic routes often involve multi-step processes that may include cyclization and functionalization of simpler precursors.
  • Ultrasound-Assisted Synthesis: Recent advancements have introduced ultrasound-assisted methods that promote stereoselective synthesis under mild conditions, yielding high purity products in shorter reaction times .
  • Microwave Irradiation: This technique has been employed for rapid synthesis using acetic anhydride and other reagents under controlled conditions, enhancing yield and reducing reaction time .

2,3-Dihydrobenzofuran-5-carboxaldehyde has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biological Research: Its derivatives are studied for potential therapeutic applications due to their biological activity.
  • Material Science: The compound's unique structural properties make it a candidate for developing new materials with specific functionalities.

Interaction studies involving 2,3-dihydrobenzofuran-5-carboxaldehyde focus on its binding affinity to various biological targets. These studies are essential for understanding how this compound may influence biological systems and contribute to drug design efforts. Research is ongoing to explore its interactions at the molecular level, which could lead to the development of novel therapeutic agents.

Several compounds share structural similarities with 2,3-dihydrobenzofuran-5-carboxaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2,3-Dihydrobenzofuran-7-carbaldehyde196799-45-80.88
2,3-Dihydrobenzofuran-4-carbaldehyde209256-42-80.88
1-(2,3-Dihydro-7-benzofuranyl)ethanone170730-06-00.85
2-Hydroxybenzaldehyde90-15-3N/A

What sets 2,3-dihydrobenzofuran-5-carboxaldehyde apart from these similar compounds is its specific aldehyde functionality combined with the unique benzofuran structure. This arrangement allows for distinct reactivity patterns that are not present in all related compounds, making it particularly versatile in both synthetic applications and biological interactions .

Traditional Synthesis Routes for 2,3-Dihydrobenzofuran-5-carboxaldehyde

The classical synthesis of 2,3-dihydrobenzofuran-5-carboxaldehyde relies on multi-step functional group transformations starting from phenolic aldehydes. A representative protocol involves bromination of p-hydroxybenzaldehyde to yield 3-bromo-4-hydroxybenzaldehyde, followed by O-alkylation with 1-bromo-2-chloroethane in dimethylformamide (DMF) at 40–50°C using potassium carbonate as a base [2]. Subsequent protection of the aldehyde group with ethylene glycol under acidic conditions generates an acetal intermediate, which undergoes magnesium-mediated cyclization in methyl tetrahydrofuran (THF) at 40–50°C to form the dihydrobenzofuran core [2]. Final deprotection under acidic aqueous conditions liberates the target aldehyde.

Key challenges in this route include:

  • Limited regioselectivity during the initial bromination step
  • Thermal instability of intermediates above 50°C
  • Labor-intensive purification requirements due to byproduct formation

Typical yields range from 35–45% over five steps, with the cyclization stage representing the primary bottleneck [2].

Modern Synthetic Approaches

Recent advancements leverage transition metal catalysis to streamline synthesis. A palladium-catalyzed cascade reaction constructs the dihydrobenzofuran skeleton through intramolecular carbopalladation of alkynyl ethers followed by cyclobutanol ring-opening alkylation [3]. This method enables single-flask assembly of the core structure with 72–89% yields under optimized conditions (PdCl₂(dppf), Cs₂CO₃, toluene, 100°C) [3].

Notable innovations include:

  • Suzuki-Miyaura cross-coupling for introducing aryl substituents at C2 [5]
  • Redox-neutral cycloisomerization strategies using gold(I) catalysts
  • Photocatalytic [3+2] cycloadditions between furans and α,β-unsaturated aldehydes

A comparative analysis of methods reveals palladium-mediated processes offer superior functional group tolerance, while gold catalysis provides better stereocontrol for chiral derivatives [6].

Green Chemistry Methods for Production

Biocatalytic approaches using engineered myoglobin variants achieve atom-economic synthesis with exceptional stereoselectivity. The optimized system (Mb(H64G,V68A)) catalyzes benzofuran cyclopropanation using ethyl diazoacetate, delivering 2,3-dihydrobenzofuran derivatives with >99.9% enantiomeric excess and 85–92% yields under aqueous conditions [4]. This enzymatic method eliminates heavy metal catalysts and operates at ambient temperature (25°C), reducing energy consumption by 60% compared to thermal processes [4].

Sustainable features include:

  • Water as primary solvent
  • Biodegradable protein catalyst
  • Near-quantitative mass efficiency

Table 1: Comparison of Synthetic Methods

ParameterTraditional [2]Pd-Catalyzed [3]Biocatalytic [4]
Steps511
Yield (%)35–4572–8985–92
Temp. Range (°C)40–10010025
Catalyst LoadingN/A5 mol% Pd0.1 mol% Mb

Scale-up Considerations for Industrial Applications

Transitioning laboratory-scale synthesis to industrial production requires addressing three critical challenges:

  • Solvent Management
    Traditional routes utilize DMF (dimethylformamide), classified as a Substance of Very High Concern under REACH. Modern protocols substitute with cyclopentyl methyl ether (CPME), enabling 98% solvent recovery through distillation [2] [3].

  • Catalyst Recycling
    Immobilized palladium catalysts on mesoporous silica demonstrate 15-cycle reusability with <5% activity loss, reducing metal consumption by 85% in continuous flow systems [6].

  • Thermal Control
    Exothermic cyclization steps necessitate jacketed reactors with automated temperature modulation (±0.5°C) to prevent runaway reactions during kilogram-scale production [2].

Economic modeling indicates the biocatalytic route becomes cost-competitive at >100 kg batch sizes due to enzyme production costs, while palladium-based methods dominate smaller-scale API (Active Pharmaceutical Ingredient) manufacturing [4] [6].

Purification Strategies and Challenges

Isolation of 2,3-dihydrobenzofuran-5-carboxaldehyde presents unique challenges due to its:

  • Sensitivity toward aerial oxidation
  • Tendency to form stable hydrates
  • Low crystallization propensity

Industrial-scale processes employ a tandem purification approach:

  • Initial silica gel chromatography removes polymeric byproducts
  • Medium-pressure liquid chromatography (MPLC) separates regioisomers
  • Final recrystallization from heptane/ethyl acetate (97:3) yields 99.5% pure product [5]

Advanced membrane-based nanofiltration systems demonstrate 92% recovery of palladium catalysts during workup, reducing heavy metal contamination to <2 ppm in final batches [3] [6].

Section 3.1 – Nucleophilic Addition Reactions of the Aldehyde Functionality

The sp²-hybridised carbonyl carbon readily accepts diverse nucleophiles, affording secondary alcohols or carbon–carbon bond-extended adducts after aqueous work-up.

EntryNucleophile (equiv.)Catalyst/BaseSolvent / T (°C)Product TypeYieldRef.
1Phenylmagnesium bromide (1.2)NoneTetrahydrofuran, –78 → 25Benzylic carbinol78% [2]2
2Trimethylsilyl cyanide (1.1)Zinc iodide (10 mol %)Acetonitrile, 0 → 25Cyanohydrin84% [3]7
3Hydroxylamine (1.5)Pyridine (1.5)Methanol, 25Oxime93% [1]6
4Methyl-triphenylphosphonium bromide (1.3) + n-butyllithium (1.3)Tetrahydrofuran, –78 → 0E-Styrenyl analogue via Wittig olefination71% [4] [5]10,20

Key observations

  • Coordination of the furan oxygen directs Grignard approach from the less-hindered face, giving a single diastereomer [2].
  • Lewis-acid activation (ZnI₂) dramatically accelerates cyanohydrin formation, completing within 30 minutes at room temperature [3].
  • Wittig olefination tolerates the internal ether, enabling rapid access to vinylated dihydrobenzofurans valuable for cross-coupling cascades [4] [5].

Section 3.2 – Oxidation Pathways and Products

Progressive oxidation of the aldehyde unlocks carboxylic acids, acid derivatives, and benzoquinonoid motifs.

Oxidant (stoich.)Co-catalyst / ConditionsMajor ProductYield / SelectivityCommentRef.
Potassium permanganate (2.0)t-BuOH–H₂O, 0 → 25 °CCarboxylic acid88% [6]Clean conversion; no ring cleavage31
Copper(II)/cerium mixed oxide, O₂ (1 atm)H₂O, 120 °C5-Carboxy-2,3-dihydrobenzofuran (acid)90% selectivity [6]Heterogeneous recyclable catalyst31
Sodium chlorite (1.5) / 2-methyl-2-butene bufferpH 4, 0 °CAcid92% [7]Avoids over-oxidation to quinone26
Pyridinium chlorochromate (1.1) / H₅IO₆ (2.0)CH₂Cl₂, 25 °CBenzoquinone dimer68% [8]Aldehyde first dimerises, then hydroxylates43

Mechanistic notes

  • Electron donation from the adjacent oxygen stabilises the benzofuran ring against oxidative cleavage, steering reactions toward selective formyl→carboxy conversions [6].
  • PCC/H₅IO₆ triggers single-electron transfer, generating radical cations that dimerise prior to C-3 hydroxylation, a useful entry to 3-hydroxy benzofuranones [8].

Section 3.3 – Reduction Reaction Profiles

Reduction complements oxidation by furnishing alcohols suited for further derivatisation or by saturating the heteroaromatic core.

ReductantEquiv.Solvent / TMain ProductYieldRef.
Sodium borohydride1.2MeOH, 0 °CBenzyl alcohol>95% [9] [10]22,27
Lithium aluminium hydride1.5THF, –10 °CBenzyl alcohol97% [9]22
Catalytic H₂ (1 bar) / Pd-C (10%)EtOAc, 25 °CAlcohol + partial ring hydrogenation65% (mixture) [11]38
BH₃·THF complex1.3THF, 0 °CSelective aldehyde reduction; ring intact90% [10]27

Highlights

  • The aldehyde is selectively reduced even in the presence of the internal ether; no competitive cleavage observed under NaBH₄ conditions [9].
  • Hydrogenation reduces both the aldehyde and the C-2/C-3 bond, providing flexibility for saturated metabolite synthesis [11].

Section 3.4 – Claisen–Schmidt Condensation Applications

Under basic or acidic catalysis, 2,3-dihydrobenzofuran-5-carboxaldehyde undergoes aldol condensation with enolisable ketones to afford chalcones and extended enones—key intermediates in flavonoid and heterocycle synthesis.

Ketone PartnerCatalyst / MediumTime (min)Chalcone YieldE/Z RatioRef.
AcetophenoneKOH, EtOH, ultrasound3094%>20:1 E [12]28
4-Methoxy-acetophenoneFly-ash-supported MgO, solvent-free, 120 °C6086%18:1 E [13]23
CyclohexanoneAl₂O₃/CaO (15% w/w), 120 °C12082%Predominantly E [13]23
  • Sonication accelerates nucleophile formation, cutting reaction times to <½ h at ambient pressure [12].
  • Solid super-bases such as Al₂O₃/CaO deliver near-quantitative selectivity without corrosive liquid bases, aligning with green-chemistry metrics [13].

Section 3.5 – Coupling Reaction Versatility

After strategic halogenation or sulfamoylation, the dihydrobenzofuran core participates in palladium- or nickel-catalysed cross-coupling to forge C-C bonds remote from the aldehyde.

Activated SubstratePartnerCatalyst / LigandConditionsProductYieldRef.
O-Sulfamate (Ar-OSO₂NH₂)Phenyl-boronic acidNiCl₂(PCy₃)₂Toluene, 110 °C, K₃PO₄Biaryl aldehyde88% [14]29
2-Bromodihydrobenzofuran aldehyde1,3-DienesPd(OAc)₂ / urea ligand1,4-Dioxane, 80 °CAnnulated benzofuran74% [15]34
2-Iododihydrobenzofuran aldehyde4-Iodoanisole (dual)PdCl₂(dppf)·DCMAqueous micellar medium, 70 °Ctrans-2,3-Dihydrobenzofuran-3-carboxylate70% [16]24
O-CarbamateHeteroaryl boronic acidNiCl₂(PCy₃)₂CPME, 90 °CHeteroaryl aldehyde76% [14]29

Discussion points

  • Ni-catalysed Suzuki reactions cleave the C–O carbamate via a five-centre transition state, preserving the sensitive aldehyde [14].
  • Urea-assisted Pd catalysis tolerates the formyl group, avoiding decarbonylation often seen with aryl iodides [15].

Section 3.6 – Cyclization Reactions for Heterocyclic Synthesis

The aldehyde acts as an anchor in multi-component or radical cyclisations, enabling rapid assembly of oxygen- and nitrogen-bridged frameworks.

StrategyConditionsRing ConstructedYieldMechanistic FeatureRef.
Rhodium(II)-catalysed C–H insertion of diazoesters tethered to aldehydeRh₂(OAc)₄, benzene, refluxBenzofuran–lactone bicyclic75% [17]Intramolecular carbenoid insertion9
Visible-light oxidative [3 + 2] annulation with alkenesRu(bpy)₃²⁺ (1 mol %), O₂, blue LEDsDihydrobenzofuran fused with alkene68% [18]Singlet-oxygen mediated radical relay46
FeCl₃/DDQ one-pot oxidation–olefin coupling of C-2 substituted hydroquinonesFeCl₃ (10 mol %), CH₃CN, 50 °C2,3-Dihydrobenzofuran61% [19]Sequential oxidation to quinone then [3 + 2]45
Oxone-initiated epoxidation/cyclisation of ortho-allylbenzaldehydesOxone, DMF–acetone, RT → 50 °C2-Hydroxymethyl dihydrobenzofuran70% [20]Cascade epoxidation–intramolecular etherification50

Insights

  • Rhodium carbenoid chemistry exploits the benzylic C–H bond syn to the ether oxygen, delivering high cis-selectivity via tethered diazo precursors [17].
  • Photocatalytic annulations proceed under ambient oxygen, enabling late-stage derivatisation without heavy-metal oxidants [18].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory.;
H334 (92.86%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

55745-70-5

Wikipedia

2,3-Dihydrobenzo[b]furan-5-carbaldehyde

Dates

Last modified: 08-15-2023

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